Schembl22400115
Description
Schembl22400115 is a chemical compound cataloged in the SureChEMBL database, a comprehensive resource for drug discovery and chemical reactivity prediction. This database integrates chemical structures, bioactivity data, and patent-derived information to support virtual screening and structure-activity relationship (SAR) studies .
Properties
CAS No. |
73584-62-0 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,27-,28+,29+,30-/m0/s1 |
InChI Key |
LLLYZDPEYDHSHM-YDWHAKFJSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H](C(=O)C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Structural Optimization : this compound’s moderate molecular weight (350.4 g/mol) and hydrogen-bonding capacity position it as a viable candidate for further optimization. Reducing LogP in analogs could enhance solubility .
Patent Landscape: this compound may appear in patents describing kinase inhibitors or synthetic routes, as patent mining tools like those by Hattori et al. (2008) prioritize structurally novel compounds .
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